3'-Methoxyrocaglamide

Description

Structure

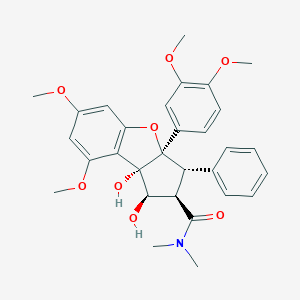

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3S,3aR,8bS)-3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYJJPBOOAAPMV-KKPOPCGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019943 |

Source

|

| Record name | 3'-Methoxyrocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189322-69-8 |

Source

|

| Record name | 3'-Methoxyrocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 3'-Methoxyrocaglamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3'-Methoxyrocaglamide, a member of the rocaglamide (or flavagline) family of natural products, is a potent anti-cancer agent with a unique mechanism of action centered on the inhibition of protein synthesis. Unlike conventional chemotherapeutics, it does not target DNA replication or cell division directly. Instead, it functions as a highly specific interfacial inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions of messenger RNAs (mRNAs), this compound creates a steric barrier that stalls the scanning 43S pre-initiation complex, thereby selectively repressing the translation of a subset of proteins, including many key oncoproteins. Recent evidence also points to the DEAD-box RNA helicase DDX3 as another molecular target. This targeted translational repression leads to the induction of apoptosis, cell cycle arrest, and the inhibition of critical cancer-promoting signaling pathways, highlighting its significant therapeutic potential.

Core Mechanism of Action: Targeting Translation Initiation

The primary anti-tumor activity of this compound and other rocaglates stems from their ability to inhibit cap-dependent translation initiation.[1][2] This process is a critical rate-limiting step in protein synthesis and is frequently dysregulated in cancer.[1]

The Role of eIF4A

Eukaryotic initiation factor 4A (eIF4A) is a key component of the eIF4F complex, which is responsible for recognizing the 5' cap structure of mRNA, unwinding secondary structures in the 5' untranslated region (UTR), and facilitating the recruitment of the ribosome.[1] As an RNA helicase, eIF4A's activity is essential for the 43S pre-initiation complex to scan along the mRNA and locate the start codon.

Interfacial Inhibition and RNA Clamping

Rocaglates function as sophisticated interfacial inhibitors. Instead of binding solely to the protein or RNA, they stabilize the eIF4A-RNA complex.[1][3] this compound binds to a bimolecular cavity formed between eIF4A and a polypurine RNA sequence.[2] This interaction "clamps" the helicase onto the RNA, enhancing its binding affinity but preventing its dissociation and translocation.[1][4] The stabilized eIF4A-RNA complex acts as a physical barrier, impeding the scanning ribosome and selectively inhibiting the translation of mRNAs that contain long, structured, purine-rich 5' UTRs.[3]

Structural studies have identified specific amino acid residues in eIF4A, such as F163 and Q195 (in eIF4A1), as critical for this interaction with rocaglates.[2][5] This unique mechanism confers high selectivity for eIF4A homologs.[5]

Dual Targeting of eIF4A and DDX3

While eIF4A has long been considered the primary target of rocaglates, recent studies have revealed that the DEAD-box RNA helicase DDX3 is another molecular target.[4][6] this compound also clamps DDX3 onto polypurine RNA in an ATP-independent manner.[4][6] Since DDX3 is also involved in translation initiation, this dual targeting may contribute to the potent translational repression observed. This dominant-negative effect, where the drug-bound helicases sequester RNA, is thought to be a key determinant of the anti-tumor toxicity of rocaglates.[6]

Downstream Signaling and Cellular Effects

The selective inhibition of protein synthesis has profound downstream consequences for cancer cells. Many proteins critical for cell proliferation, survival, and cell cycle progression are short-lived and require continuous translation. By blocking their synthesis, this compound effectively disables multiple oncogenic pathways.

-

Inhibition of Oncoproteins and Cell Cycle Regulators: Rocaglamide treatment leads to the downregulation of key oncogenes and cell cycle regulators like Cdc25A, a protein often overexpressed in cancers that promotes unchecked cell growth.[7]

-

Induction of Apoptosis: The compound induces apoptosis by inhibiting the synthesis of anti-apoptotic proteins such as Mcl-1, c-FLIP, and XIAP, while activating pro-apoptotic pathways involving p38 and JNK.[7]

-

Inhibition of NF-κB Activation: Rocaglamide is a potent inhibitor of NF-κB activation in T-cells, a crucial pathway involved in inflammation and cancer cell survival.[8]

-

Ras-CRaf-MEK-ERK Pathway Inhibition: The anti-cancer activity is also linked to the inhibition of the Ras-mediated CRaf-MEK-ERK signaling pathway, which is responsible for phosphorylating eIF4E, another key translation initiation factor.[7]

-

HSF1 Inhibition: Rocaglamide is a potent and selective inhibitor of heat shock factor 1 (HSF1) activation.[8]

References

- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Synthesis and Characterization of 3'-Methoxyrocaglamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxyrocaglamide is a member of the rocaglamide family, a class of complex natural products isolated from plants of the Aglaia genus.[1] Rocaglamides, also known as flavaglines, have garnered significant attention in the scientific community due to their potent biological activities, including insecticidal, anti-inflammatory, and particularly, anticancer properties.[2][3] These compounds feature a unique cyclopenta[b]benzofuran core structure.[3] The therapeutic potential of rocaglamides stems from their ability to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[4][5] This mechanism of action makes them promising candidates for the development of novel cancer therapies. This technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, this compound.

Synthesis of this compound

The total synthesis of rocaglamide derivatives is a complex challenge due to the presence of multiple stereocenters and a densely functionalized core. The most common and effective strategy for constructing the cyclopenta[b]benzofuran skeleton is a biomimetic [3+2] photocycloaddition reaction.[6] This key step involves the reaction of a 3-hydroxyflavone with a cinnamate derivative.

Experimental Protocol: A Proposed Synthetic Route

Step 1: Preparation of 3-Methoxycinnamic Acid

This starting material can be synthesized from 3-hydroxybenzaldehyde through a Williamson ether synthesis to introduce the methoxy group, followed by a Knoevenagel condensation with malonic acid to form the cinnamic acid derivative.

Step 2: Esterification of 3-Methoxycinnamic Acid

The carboxylic acid is converted to its corresponding methyl ester, methyl 3-methoxycinnamate, using standard esterification conditions, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

Step 3: [3+2] Photocycloaddition

The key cycloaddition step involves the irradiation of a solution containing a suitable 3-hydroxyflavone and methyl 3-methoxycinnamate. The reaction is typically carried out in a solvent mixture, such as chloroform and trifluoroethanol (TFE), using a high-pressure mercury lamp.

Step 4: Rearrangement and Reduction

The initial cycloadduct, an aglain-type intermediate, is then subjected to a base-mediated or acid-catalyzed rearrangement to form the desired cyclopenta[b]benzofuran skeleton. This is followed by a reduction step, often using a reducing agent like sodium borohydride, to yield the final this compound product.

Step 5: Purification

The crude product is purified using chromatographic techniques, such as column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to obtain the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the complex structure of this compound. Although specific spectral data for this compound is not published, expected chemical shifts can be inferred from data on closely related rocaglamide derivatives.[2][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Moiety | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Methoxy group (-OCH₃) on C-3' | ~3.8 | ~55-56 |

| Aromatic protons on the 3-methoxyphenyl ring | 6.8 - 7.3 | 110 - 160 |

| Protons on the cyclopenta[b]benzofuran core | 2.5 - 6.0 | 40 - 100 |

| Carbonyl carbon (amide) | - | ~170-175 |

Note: These are predicted values and may vary based on the specific solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₃₀H₃₁NO₈ |

| Molecular Weight | 533.57 g/mol |

| Expected m/z for [M+H]⁺ | 534.2071 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound. A high-purity sample is essential for accurate biological testing.

Table 3: Representative HPLC Purity Data for a Synthesized Rocaglamide Derivative

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection Wavelength | 254 nm |

| Purity | >98% |

Biological Activity and Signaling Pathways

Rocaglamide derivatives are known to exhibit potent anticancer activity by targeting the translation initiation factor eIF4A.[4][5] This inhibition is selective for certain mRNAs, particularly those with complex 5' untranslated regions that are often associated with oncogenes.

Mechanism of Action

This compound is expected to share the same mechanism of action as other rocaglamides. By binding to eIF4A, it clamps the helicase onto polypurine sequences in mRNA, stalling the scanning ribosome and thereby inhibiting the translation of the corresponding protein.[8]

Potential Signaling Pathway Involvement

The inhibition of eIF4A by rocaglamides has downstream effects on several critical signaling pathways involved in cancer cell proliferation and survival.

References

- 1. {Supplementary Data} [rsc.org]

- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of 3'-Methoxyrocaglamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxyrocaglamide, a member of the rocaglamide family of natural products, has demonstrated a spectrum of biological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of its core biological effects, focusing on its anticancer, anti-inflammatory, and potential antiviral properties. Detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts. The primary mechanism of action for rocaglamides involves the inhibition of translation initiation, a critical cellular process often dysregulated in disease states.

Core Mechanism of Action: Inhibition of Translation Initiation

Rocaglamides, including this compound, exert their primary biological effects by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. eIF4A is a crucial component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation.

This compound binds to a bimolecular cavity formed by eIF4A and polypurine-rich sequences within the mRNA. This binding "clamps" eIF4A onto the mRNA, preventing its helicase activity and stalling the 43S preinitiation complex. This sequence-selective inhibition of translation preferentially affects the synthesis of proteins with long, structured 5'-UTRs, many of which are oncoproteins and pro-inflammatory mediators.

Figure 1: Mechanism of translation inhibition by this compound.

Anticancer Activity

The anticancer properties of rocaglamide derivatives are a direct consequence of their ability to inhibit the translation of key oncoproteins. By targeting eIF4A, this compound can selectively suppress the synthesis of proteins crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for rocaglamide derivatives against various cancer cell lines. While specific data for this compound is limited in publicly available literature, the data for closely related rocaglamides provide a strong indication of its potential potency.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Rocaglamide A | MDA-MB-231 | Breast Adenocarcinoma | ~9 |

| Rocaglamide derivatives | Jurkat T cells | Leukemia | Nanomolar range[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Rocaglamide derivatives have been shown to be potent inhibitors of NF-κB activation.[1]

Mechanism of NF-κB Inhibition

Rocaglamides inhibit NF-κB activation upstream of the IκB kinase (IKK) complex. In the canonical NF-κB pathway, pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting a step upstream of IKK, this compound prevents the entire downstream signaling cascade.

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

Rocaglamide derivatives have demonstrated potent inhibition of NF-κB-dependent reporter gene activity in Jurkat T cells, with IC50 values in the nanomolar range.[1]

| Compound Family | Assay | Cell Line | IC50 |

| Rocaglamides | NF-κB Reporter Gene | Jurkat T cells | Nanomolar range |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

-

Cell line (e.g., HEK293T or Jurkat)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

NF-κB stimulus (e.g., TNF-α)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Antiviral Activity

The broad-spectrum translation inhibition mechanism of rocaglamides suggests their potential as antiviral agents. Many viruses rely on the host cell's translational machinery for their replication. By inhibiting eIF4A, this compound could potentially disrupt the synthesis of viral proteins.

Potential Targets

Viruses with highly structured 5'-UTRs or those that utilize internal ribosome entry sites (IRES) for translation initiation may be particularly susceptible to the effects of this compound. Further research is required to identify specific viral targets and to determine the effective concentrations (EC50) for antiviral activity.

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Materials:

-

Host cell line permissive to the virus of interest

-

Virus stock

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6- or 12-well plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

Figure 4: Workflow for the Plaque Reduction Assay.

Conclusion and Future Directions

This compound is a promising natural product with significant therapeutic potential stemming from its unique mechanism of action as a translation initiation inhibitor. Its demonstrated anticancer and anti-inflammatory activities, coupled with its potential as an antiviral agent, warrant further investigation. Future research should focus on obtaining specific quantitative data for this compound across a broader range of cancer cell lines and viral strains. In vivo studies are also crucial to evaluate its efficacy, pharmacokinetics, and safety profile. The detailed methodologies and conceptual frameworks provided in this guide are intended to serve as a valuable resource for advancing the scientific understanding and therapeutic application of this potent bioactive compound.

References

The Discovery, Isolation, and Biological Significance of 3'-Methoxyrocaglamide: A Technical Guide

Abstract

3'-Methoxyrocaglamide, a member of the flavagline family of natural products, has garnered significant interest within the scientific community for its potent cytotoxic and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound and its close analogs. Detailed experimental protocols for isolation and key biological assays are presented, alongside a quantitative summary of its bioactivity. Furthermore, this guide illustrates the critical signaling pathways modulated by this class of compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

Rocaglamide and its derivatives, collectively known as flavaglines, are a unique class of cyclopenta[b]benzofuran natural products isolated from plants of the genus Aglaia (Meliaceae). These compounds exhibit a remarkable spectrum of biological activities, including potent insecticidal and cytotoxic effects against various cancer cell lines. The core cyclopenta[b]tetrahydrobenzofuran skeleton is a crucial structural feature for their bioactivity. Modifications at various positions of this scaffold, such as hydroxylation or methoxylation at the C-3' position of the phenyl ring, significantly influence their biological profile. This compound represents a key analog in this family, demonstrating the importance of this specific substitution.

Discovery and Isolation

While specific literature detailing the initial discovery and isolation of this compound is limited, the isolation of closely related analogs such as 3'-methoxy-N-demethylrocaglamide from Aglaia odorata and 3'-methoxypannellin from Aglaia elaeagnoidea provides a well-established procedural framework. The general approach for isolating these compounds is outlined below.

General Isolation Workflow

The isolation of rocaglamide derivatives from Aglaia species typically involves a multi-step process beginning with extraction and progressing through various chromatographic separations.

Detailed Experimental Protocol: Isolation of 3'-methoxy-N-demethylrocaglamide from Aglaia odorata

The following protocol is adapted from the reported isolation of 3'-methoxy-N-demethylrocaglamide, a close structural analog of this compound.

1. Plant Material and Extraction:

-

Air-dried and powdered twigs of Aglaia odorata are subjected to sequential maceration with n-hexane, ethyl acetate, and methanol at room temperature.

-

The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

2. Column Chromatography:

-

The crude ethyl acetate extract is subjected to silica gel column chromatography.

-

A gradient elution system is employed, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Fraction Pooling and Purification:

-

Fractions exhibiting similar TLC profiles are combined.

-

The combined fractions containing the target compound are further purified by recrystallization from a mixture of n-hexane and ethyl acetate to yield the pure compound.

4. Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with published data for known rocaglamide derivatives.

Biological Activity and Data Presentation

This compound and its analogs exhibit potent cytotoxic activity against a range of human cancer cell lines. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a specific biological or biochemical function.

Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of 3'-methoxy-N-demethylrocaglamide, a close analog of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.32 | [1] |

| SGC-7901 | Gastric Cancer | 0.12 | [1] |

| A-549 | Lung Cancer | 0.25 | [1] |

Table 1: Cytotoxicity of 3'-methoxy-N-demethylrocaglamide against human cancer cell lines[1].

Signaling Pathways and Mechanism of Action

Rocaglamide derivatives exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and the translation initiation pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. Rocaglamides have been shown to be potent inhibitors of NF-κB activation.

Inhibition of Eukaryotic Translation Initiation Factor 4A (eIF4A)

Rocaglamides are potent inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that unwinds complex 5' untranslated regions (UTRs) of mRNAs, facilitating the translation of proteins crucial for cell growth and proliferation, such as c-myc and cyclin D1. By clamping eIF4A onto polypurine RNA sequences, rocaglamides stall the translation of these key oncogenes.[2][3][4][5][6]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

1. Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Compound Treatment:

-

Treat the cells with various concentrations of this compound (or its analog) and incubate for 48-72 hours.

3. MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

4. Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

1. Transfection:

-

Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

2. Compound Treatment and Stimulation:

-

After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

3. Cell Lysis and Luciferase Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated control.

Conclusion

This compound and its closely related analogs represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their potent cytotoxicity is attributed to their ability to modulate critical cellular signaling pathways, including the NF-κB and translation initiation pathways. The detailed protocols and data presented in this guide provide a valuable resource for researchers dedicated to the exploration and development of this important class of compounds. Further investigation into the precise structure-activity relationships and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discover.library.noaa.gov [discover.library.noaa.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

In Vitro Evaluation of 3'-Methoxyrocaglamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 3'-Methoxyrocaglamide, a member of the rocaglate family of natural products known for their potent anticancer activities. This document details the core methodologies used to assess its cytotoxic and apoptotic effects, its impact on the cell cycle, and its mechanism of action through the inhibition of key signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling pathways are visualized using diagrams.

Core Concepts: Mechanism of Action

Rocaglates, including this compound, exert their anticancer effects primarily by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. By binding to eIF4A, rocaglates clamp it onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs. This action inhibits the scanning process of the 43S preinitiation complex, leading to a selective repression of translation of oncogenic proteins. This unique mechanism of action makes rocaglates a promising class of compounds for cancer therapy. Rocaglates can induce apoptosis in cancer cells and their activity is linked to the inhibition of protein synthesis.

Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxicity against a panel of cancer cell lines. This is typically achieved through colorimetric assays such as the MTT or SRB assay, which measure cell viability.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data: IC50 Values

The following table summarizes hypothetical IC50 values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 15 |

| MCF-7 | Breast Cancer | 25 |

| A549 | Lung Cancer | 10 |

| K562 | Leukemia | 8 |

| Huh-7 | Liver Cancer | 20 |

Apoptosis Induction

This compound is known to induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis can be quantified using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/PI Staining

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Quantitative Data: Apoptosis Induction

The table below shows a representative result of apoptosis induction by this compound in a cancer cell line.

| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Control | 2.5 | 1.8 |

| This compound (IC50) | 25.3 | 15.7 |

Cell Cycle Analysis

To understand the antiproliferative effects of this compound, its impact on the cell cycle progression is investigated. This is commonly done by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population distribution in different phases of the cell cycle using flow cytometry.

Experimental Protocol: Cell Cycle Analysis with PI Staining

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

Quantitative Data: Cell Cycle Arrest

The following table illustrates the effect of this compound on the cell cycle distribution in a cancer cell line.

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 55.2 | 28.1 | 16.7 |

| This compound (IC50) | 72.8 | 15.3 | 11.9 |

These results suggest that this compound induces a G1 phase arrest in cancer cells.

Signaling Pathway Analysis

The primary molecular target of rocaglates is the translation initiation machinery. However, their effects can cascade to other critical signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. The inhibition of protein synthesis by this compound can lead to the downregulation of key components of the mTOR pathway.

Experimental Protocol: Western Blotting for mTOR Pathway Proteins

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations

Signaling Pathway Diagram

Caption: The mTOR signaling pathway and the inhibitory point of this compound.

Experimental Workflow Diagram

Caption: General workflow for the in vitro evaluation of this compound.

A Technical Guide to Target Identification of 3'-Methoxyrocaglamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification studies for 3'-Methoxyrocaglamide, a derivative of the natural product rocaglamide. As a member of the flavagline class of compounds, it exhibits potent anticancer and anti-inflammatory activities primarily by inhibiting protein synthesis.[1] This document details the molecular targets, the experimental methodologies used for their identification, and the key signaling pathways affected by the compound's mechanism of action.

Core Mechanism of Action: Targeting Translation Initiation

The primary anticancer activity of rocaglates, including this compound, stems from their ability to inhibit protein synthesis at the initiation stage.[2] Unlike many translation inhibitors that might cause a global shutdown, rocaglates exhibit a unique mechanism that confers selectivity for certain mRNAs.

The central molecular target identified for this class of compounds is the eukaryotic initiation factor 4A (eIF4A) , an ATP-dependent DEAD-box RNA helicase.[3] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the secondary structures in the 5' untranslated regions (5' UTRs) of mRNAs to allow for ribosome scanning and initiation of translation.[4]

Instead of simply inhibiting the helicase activity, this compound acts as a molecular clamp. It stabilizes the interaction between eIF4A and specific polypurine sequences (repeats of A and G nucleotides) within the 5' UTRs of certain mRNAs.[3][5] This clamping action occurs in an ATP-independent manner and effectively stalls the 43S pre-initiation complex, preventing it from scanning downstream to the start codon.[3][6] This leads to the selective translational repression of mRNAs containing these polypurine motifs, many of which encode proteins crucial for cancer cell proliferation and survival, such as c-Myc and Mcl-1.[2][6]

Recent studies have revealed that rocaglates can also target DDX3 , another DEAD-box RNA helicase involved in translation, through a similar clamping mechanism on polypurine RNA.[7][8] This dual targeting of both eIF4A and DDX3 may enhance the compound's dominant-negative effect on translation and contribute to its potent anti-tumor activity.[7]

Experimental Protocols for Target Identification

Identifying the molecular targets of a small molecule like this compound is a critical step in understanding its mechanism of action and potential therapeutic applications.[9] Chemical proteomics is the primary approach used for this purpose, combining chemical probes with advanced mass spectrometry techniques.[10][11]

A prevalent strategy for target deconvolution is based on affinity chromatography coupled with quantitative proteomics.[11][12] This method relies on immobilizing the small molecule (the "bait") to a solid support to capture its interacting proteins (the "prey") from a cell lysate.

Detailed Protocol:

-

Probe Synthesis and Immobilization: A derivative of this compound is synthesized with a linker arm that allows it to be covalently attached to a solid matrix, such as agarose or magnetic beads, without significantly impairing its bioactivity.[10]

-

Cell Lysate Preparation: Cancer cells are cultured and then lysed to release the entire proteome. The lysate is clarified by centrifugation to remove insoluble debris.

-

Affinity Chromatography/Enrichment:

-

The cell lysate is incubated with the this compound-functionalized beads, allowing the target proteins (e.g., eIF4A, DDX3) to bind to the immobilized compound.[13]

-

A control experiment is run in parallel using beads without the compound or with an inactive analogue to identify non-specific binders.

-

The beads are washed extensively with a binding buffer to remove proteins that do not specifically interact with the compound.[13]

-

-

Elution: The specifically bound proteins are eluted from the beads. This can be achieved by changing the buffer conditions (e.g., altering pH or ionic strength) or by using a competitive ligand that displaces the bound proteins.[12]

-

Protein Identification by Mass Spectrometry (MS):

-

The eluted proteins are separated, typically by SDS-PAGE, and the distinct bands are excised.[10]

-

The proteins are enzymatically digested (e.g., with trypsin) into smaller peptides.

-

The resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The fragmentation patterns are used to determine the amino acid sequences of the peptides, which are then matched against a protein database to identify the captured proteins.[10][14]

-

-

Target Validation: The identified protein candidates are validated as true targets using orthogonal methods such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC) to confirm direct binding and quantify the interaction affinity.[10]

References

- 1. Rocaglamide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mTOR Signaling in Protein Translation Regulation: Implications in Cancer Genesis and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of Affinity Purification | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of 3'-Methoxyrocaglamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxyrocaglamide is a natural product belonging to the flavagline (or rocaglamide) class of compounds. These molecules, isolated from plants of the Aglaia genus, have garnered significant interest in the scientific community due to their potent biological activities, including insecticidal, anti-inflammatory, and particularly, anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and relevant experimental protocols for its characterization and study.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its potential as a therapeutic agent. While specific experimental data for this compound is limited in publicly available literature, the known properties and those predicted for its class are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Method |

| Molecular Formula | C₃₀H₃₃NO₈ | Chemical Databases |

| Molecular Weight | 535.58 g/mol | Calculated |

| Appearance | Powder | Predicted |

| Boiling Point | 686.3 ± 55.0 °C | Predicted |

| Density | 1.316 ± 0.06 g/cm³ | Predicted |

| pKa | 11.61 ± 0.70 | Predicted |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Qualitative |

Note: The boiling point, density, and pKa are predicted values and should be confirmed experimentally.

Mechanism of Action: Inhibition of Eukaryotic Translation Initiation Factor eIF4A

The primary mechanism of action for rocaglamides, including this compound, is the inhibition of the eukaryotic translation initiation factor eIF4A.[1][2] eIF4A is an ATP-dependent RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs, a crucial step for the initiation of cap-dependent translation.

Rocaglamides exhibit a unique mode of inhibition. They bind to eIF4A and clamp it onto specific polypurine sequences within the 5'-UTRs of certain mRNAs.[3][4] This action creates a stable ternary complex of eIF4A-rocaglamide-mRNA, which acts as a roadblock for the scanning ribosome, thereby inhibiting the translation of the specific mRNA.[5] This sequence-selective inhibition preferentially affects the synthesis of proteins with long, structured 5'-UTRs, a characteristic of many oncoproteins.

Figure 1. Mechanism of eIF4A inhibition by this compound.

Impact on Cellular Signaling Pathways

The inhibition of eIF4A by this compound has significant downstream effects on key cellular signaling pathways that are often dysregulated in cancer. By selectively inhibiting the translation of oncoproteins, rocaglamides can effectively shut down pro-survival and proliferative signals.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6][7][8][9][10] Many components of this pathway are encoded by mRNAs with highly structured 5'-UTRs, making them sensitive to eIF4A inhibition. Rocaglamide derivatives have been shown to inhibit the AKT/mTOR signaling cascade.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-Based Screening Against eIF4A1 Reveals the Marine Natural Product Elatol as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of Rocaglates: A Technical Guide for Researchers

A comprehensive overview of the mechanism of action, experimental evaluation, and therapeutic potential of the rocaglate class of compounds, with inferred relevance to 3'-Methoxyrocaglamide.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct preclinical data for this compound is not extensively available in the public domain. This guide provides a detailed technical overview based on the well-characterized activities of the broader rocaglamide class, particularly Rocaglamide A, to which this compound belongs. The experimental protocols and quantitative data presented herein are representative of the methodologies used to evaluate rocaglates and should be adapted and validated for specific investigations involving this compound.

Core Concepts: The Rocaglate Family as eIF4A Inhibitors

Rocaglates, including this compound, are a class of natural products that have garnered significant interest in oncology for their potent and selective anticancer activities. Their primary mechanism of action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), a key RNA helicase in the eIF4F complex. By clamping eIF4A onto specific polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), rocaglates stall the scanning ribosome, leading to the inhibition of translation of a select group of oncogenes. This unique mode of action provides a targeted approach to cancer therapy by disrupting the synthesis of proteins crucial for tumor growth and survival.

Quantitative Data on Rocaglate Activity

The following tables summarize representative quantitative data for the anti-proliferative activity of Rocaglamide A across various cancer cell lines. These values serve as a benchmark for the expected potency of related compounds like this compound.

Table 1: In Vitro Anti-proliferative Activity of Rocaglamide A

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| P388 | Murine Leukemia | Not Specified | [1] |

| MONO-MAC-6 | Human Acute Monocytic Leukemia | ~4-13 nM | [2] |

| MEL-JUSO | Human Melanoma | ~4-13 nM | [2] |

| BC1 | Human Breast Cancer | Not Specified | [1] |

Note: IC50 values can vary depending on the assay conditions and cell line. The data presented is a compilation from multiple sources to provide a representative range.

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the preclinical activity of rocaglates. These protocols can be adapted for the evaluation of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protein Synthesis Inhibition Assay

Objective: To quantify the effect of the compound on global protein synthesis.

Protocol: [³⁵S]-Methionine Incorporation Assay

-

Cell Treatment: Treat cancer cells with the test compound at various concentrations for a defined period.

-

Methionine Starvation: Replace the culture medium with methionine-free medium and incubate for 1 hour.

-

Radiolabeling: Add [³⁵S]-methionine to the medium and incubate for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

-

Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the protein pellets, dissolve them in a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts to the total protein concentration and express the results as a percentage of the vehicle control.

Western Blot Analysis for Apoptosis Markers

Objective: To investigate the induction of apoptosis by the compound.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with the test compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Antitumor Efficacy Study

Objective: To evaluate the therapeutic efficacy of the compound in a preclinical animal model.

Protocol: Xenograft Mouse Model

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

-

Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal or oral routes) at a predetermined dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Signaling Pathways

Experimental Workflows

Conclusion and Future Directions

The rocaglate class of compounds represents a promising avenue for the development of novel anticancer therapeutics due to their unique mechanism of targeting eIF4A-mediated translation. While specific preclinical data for this compound is currently limited, the established methodologies and known activities of related compounds provide a robust framework for its investigation. Future research should focus on the synthesis and comprehensive preclinical evaluation of this compound to determine its specific anti-proliferative profile, in vivo efficacy, and potential for clinical development. The detailed protocols and conceptual framework provided in this guide are intended to facilitate these critical next steps in the exploration of this promising compound.

References

Methodological & Application

3'-Methoxyrocaglamide: Application Notes and Experimental Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxyrocaglamide, a member of the rocaglamide family of natural products, is a potent inhibitor of protein synthesis with significant anti-cancer activity. Its primary mechanism of action involves the clamping of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation, onto polypurine sequences within messenger RNA (mRNA). This action effectively stalls the translation of a specific subset of mRNAs, leading to the inhibition of proliferation and induction of apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for the investigation of this compound's effects in a research setting.

Application Notes

This compound offers a unique mechanism of action that makes it a valuable tool for cancer research and a potential therapeutic agent. As a highly specific inhibitor of translation initiation, it allows for the investigation of cellular processes that are acutely sensitive to the levels of specific, short-lived proteins involved in cell growth, proliferation, and survival.

Key Applications:

-

Selective Inhibition of Oncogenic Protein Synthesis: Many oncoproteins have structured 5' untranslated regions (UTRs) in their mRNAs, making their translation particularly dependent on eIF4A activity. This compound can be used to selectively inhibit the synthesis of such proteins, allowing researchers to study the downstream consequences of their depletion.

-

Induction of Apoptosis: By inhibiting the translation of anti-apoptotic proteins and promoting the expression of pro-apoptotic factors, this compound is a potent inducer of programmed cell death in cancer cells. This makes it a useful tool for studying apoptotic pathways and for evaluating its potential as a chemotherapeutic agent.

-

Overcoming Drug Resistance: In some contexts, cancer cells can develop resistance to conventional therapies. The unique mechanism of this compound may allow it to bypass these resistance mechanisms, making it a candidate for use in combination therapies or for treating refractory cancers.

-

Studying Translation Regulation: As a specific modulator of eIF4A activity, this compound serves as a chemical probe to dissect the complex process of translation initiation and its role in cellular homeostasis and disease.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for compounds with structural similarities to this compound in various cancer cell lines. It is important to note that specific IC50 values for this compound are not widely available in a comprehensive, comparative format in the public domain. The data presented here is for illustrative purposes to demonstrate the typical potency of this class of compounds. Researchers should determine the IC50 for this compound in their specific cell lines of interest.

| Cell Line | Cancer Type | Compound Class | Reported IC50 (µM) |

| HTB-26 | Breast Cancer (highly aggressive) | Rocaglamide analogue | 10 - 50[1] |

| PC-3 | Pancreatic Cancer | Rocaglamide analogue | 10 - 50[1] |

| HepG2 | Hepatocellular Carcinoma | Rocaglamide analogue | 10 - 50[1] |

| HCT116 | Colorectal Cancer | Rocaglamide analogue | 0.34 - 22.4[1] |

| TK10 | Human Renal Cancer | Quinazolin-4-one derivative | 0.62 - 7.72[2] |

| UACC-62 | Melanoma | Quinazolin-4-one derivative | 0.62 - 7.72[2] |

| MCF-7 | Breast Cancer | Quinazolin-4-one derivative | 0.62 - 7.72[2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The primary molecular target of this compound is the translation initiation factor eIF4A. By clamping eIF4A to mRNA, it inhibits the synthesis of key proteins involved in cell survival and proliferation, and can also impact signaling pathways such as the MAPK pathway.

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating this compound

A typical workflow to characterize the anti-cancer effects of this compound involves a series of in vitro and in vivo experiments.

Caption: Experimental workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis and necrosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >617 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This protocol is to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved Caspase-3, PARP, p-ERK, total ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3] All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers

-

Anesthesia

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.[3]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) and the vehicle control via an appropriate route (e.g., intraperitoneal, oral).

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. The excised tumors can be used for further analysis, such as immunohistochemistry or western blotting.[3]

References

Application Notes and Protocols for Determining Optimal 3'-Methoxyrocaglamide Concentration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for determining the optimal working concentration of 3'-Methoxyrocaglamide, a potential anti-cancer agent. The protocols outlined below detail the essential experiments required to establish its cytotoxic effects, understand its mechanism of action, and investigate its impact on key cellular signaling pathways.

Introduction to this compound

This compound belongs to the rocaglate family of natural products, which are known for their potent anti-proliferative and pro-apoptotic activities. Rocaglates primarily exert their effects by inhibiting protein synthesis through clamping of the eIF4A-RNA helicase complex. This disruption of translation initiation can subsequently affect critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2] Determining the precise optimal concentration is crucial for elucidating its biological effects and for its potential development as a therapeutic agent.

Part 1: Determination of Cytotoxicity and IC50 Value

Application Note: The first step in characterizing the anti-cancer potential of this compound is to determine its cytotoxic effect on cancer cells. This is typically achieved by performing a cell viability assay to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit the metabolic activity or growth of 50% of the cell population and serves as a critical benchmark for subsequent mechanistic studies. Assays like the MTT or MTS assay are colorimetric methods that measure the metabolic activity of viable cells.[3][4]

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining IC50 using an MTT/MTS assay.

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[3][5]

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[3]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (e.g., DMSO diluted to the highest concentration used for the drug).

-

Incubation with Compound: Incubate the cells with the compound for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[5]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Dose-Response Data

Table 1: Example IC50 values for Rocaglate Analogs in Breast Cancer Cell Lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Rocaglate Analog A | MCF-7 | 1.5 ± 0.18 |

| Rocaglate Analog B | MCF-7 | 0.71 ± 0.17 |

| Rocaglate Analog A | MDA-MB-231 | 7.9 ± 1.0 |

| Rocaglate Analog B | MDA-MB-231 | 6.5 ± 0.83 |

Note: Data is illustrative, based on values reported for similar compounds.[6] Actual values for this compound must be determined experimentally.

Part 2: Assessment of Apoptosis Induction

Application Note: After determining the cytotoxic concentration, it is essential to understand the mechanism of cell death. Many anti-cancer agents work by inducing apoptosis, or programmed cell death. Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of executioner caspases, such as caspase-3 and caspase-7.[7][8] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Caspase activity assays provide a quantitative measure of this key apoptotic event.[7][9]

Principle of Annexin V / PI Staining```dot

Caption: PI3K/Akt/mTOR pathway and potential targets of rocaglamides.

Protocol 3: Western Blotting

This protocol provides a general workflow for analyzing protein expression and phosphorylation. [10][11] Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis system

-

PVDF or nitrocellulose membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-